3'-Aminomethyl-biphenyl-2-carboxylic acid methyl ester
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Overview
Description
Methyl 3’-(aminomethyl)-[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C15H15NO2. This compound is a derivative of biphenyl, featuring an aminomethyl group at the 3’ position and a carboxylate ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-(aminomethyl)-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an aqueous or organic solvent.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(aminomethyl)-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include imines, amides, alcohols, and substituted biphenyl derivatives.
Scientific Research Applications
Methyl 3’-(aminomethyl)-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3’-(aminomethyl)-[1,1’-biphenyl]-2-carboxylate exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate: This compound has a similar structure but with the carboxylate ester group at the 4 position.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A highly potent and selective inhibitor of blood coagulation factor Xa.
Uniqueness
Methyl 3’-(aminomethyl)-[1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group at the 3’ position and carboxylate ester group at the 2 position make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-9H,10,16H2,1H3 |
InChI Key |
IKTRZOGBJCNZJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)CN |
Origin of Product |
United States |
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